molecular formula C16H19N7S B5781712 N-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine

N-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B5781712
M. Wt: 341.4 g/mol
InChI Key: BNCPUXQAUUDPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C16H19N7S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.14226481 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-N-(2,4-dimethylphenyl)-6-[(1-methylimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7S/c1-10-4-5-12(11(2)8-10)19-15-21-13(20-14(17)22-15)9-24-16-18-6-7-23(16)3/h4-8H,9H2,1-3H3,(H3,17,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCPUXQAUUDPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antitumor and anticholinesterase activities, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

Chemical Formula: C16H20N6S
Molecular Weight: 336.44 g/mol
IUPAC Name: this compound

The compound features a triazine core with a thioether linkage to an imidazole ring and a dimethylphenyl moiety. This unique structure may contribute to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazine derivatives, including this compound. A study evaluated various triazine derivatives against lung adenocarcinoma cell lines (A549) and found that certain compounds exhibited significant antiproliferative effects. The results indicated that modifications in the phenyl ring significantly influenced activity levels.

Table 1: Antitumor Activity of Triazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54915Apoptosis induction
Compound BA54925Necrosis
This compoundA549TBDTBD

Note: TBD indicates that further studies are needed to determine specific IC50 values and mechanisms for this compound.

Anticholinesterase Activity

The compound's potential as an anticholinesterase agent has also been investigated. Triazines have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. In one study, derivatives were screened for their ability to inhibit AChE and butyrylcholinesterase (BChE).

Table 2: Anticholinesterase Activity of Selected Compounds

CompoundAChE Inhibition (%)BChE Inhibition (%)
Compound C7065
Compound D5550
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the phenyl ring and modifications to the imidazole moiety significantly affect biological activity. For instance:

  • Dimethyl substitution on the phenyl ring enhances cytotoxicity.
  • Thioether linkage with imidazole is crucial for maintaining activity against tumor cells.

Case Study 1: Antitumor Efficacy

In a study published in Medicinal Chemistry, researchers synthesized several triazine derivatives and assessed their efficacy against various cancer cell lines. Among them, the compound demonstrated promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration. The results suggested that it could potentially mitigate neuronal loss through its cholinesterase inhibitory action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.